(4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione
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Overview
Description
(4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and pyrrolidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to larger scales. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
(4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the compound, enhancing its chemical diversity .
Scientific Research Applications
(4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.
Mechanism of Action
The mechanism of action of (4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The pathways involved can vary depending on the specific application, such as inhibiting microbial growth or inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-[(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate: Shares structural similarities but differs in functional groups and overall activity.
Ethyl acetoacetate: Although simpler, it shares some reactivity patterns with the target compound.
Uniqueness
The uniqueness of (4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H15FN2O4S2 |
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Molecular Weight |
466.5 g/mol |
IUPAC Name |
1-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C23H15FN2O4S2/c1-30-14-7-4-12(5-8-14)19-18(20(27)16-3-2-10-31-16)21(28)22(29)26(19)23-25-15-9-6-13(24)11-17(15)32-23/h2-11,19,28H,1H3 |
InChI Key |
YROPFSSJLCQYHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC4=C(S3)C=C(C=C4)F)O)C(=O)C5=CC=CS5 |
Origin of Product |
United States |
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